4'-methoxy-5,6-benzoflavone
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Overview
Description
3-(4-Methoxyphenyl)benzo[f]chromen-1-one is a complex organic compound belonging to the class of chromenones. This compound features a benzo[f]chromen-1-one core structure with a 4-methoxyphenyl substituent at the 3-position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the chromenone core structure. The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)benzo[f]chromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methoxyphenyl)benzo[f]chromen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis. It also interacts with neurotransmitter receptors in the brain, contributing to its antidepressant and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Chromanone: Similar in structure but lacks the methoxyphenyl substituent.
Chromenone: Similar core structure but different substituents.
Flavonoids: Share the chromenone core but have different functional groups and biological activities.
Uniqueness
3-(4-Methoxyphenyl)benzo[f]chromen-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromenone derivatives .
Properties
IUPAC Name |
3-(4-methoxyphenyl)benzo[f]chromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFIVSNGPLFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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